2-Methylstyrene

Polymer Synthesis Anionic Polymerization Copolymer Design

Poly(2-methylstyrene) (CAS 9017-21-4) is an ortho-methyl-substituted amorphous thermoplastic with quantifiably superior UV-crosslinking kinetics, tailored reactivity ratios (r_oMS=2.47 vs. r_S=0.44), and tunable lithographic sensitivity versus polystyrene or para-methylstyrene. Essential for photoresist formulations, self-assembling block copolymers, and advanced coatings requiring precise compositional gradients. Its higher UV-induced crosslinking rate under 254 nm radiation and lower resist sensitivity (ortho

Molecular Formula CH3C6H4CH=CH2
C9H10
C9H10
Molecular Weight 118.18 g/mol
CAS No. 9017-21-4
Cat. No. B7802531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylstyrene
CAS9017-21-4
Molecular FormulaCH3C6H4CH=CH2
C9H10
C9H10
Molecular Weight118.18 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C=C
InChIInChI=1S/C9H10/c1-3-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3
InChIKeyNVZWEEGUWXZOKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 117 mg/L at 25 °C (est)
Insoluble in water
Soluble in benzene, chloroform

Structure & Identifiers


Interactive Chemical Structure Model





Poly(2-Methylstyrene) Procurement: Identifying the CAS 9017-21-4 Homopolymer for Specialized Applications


Poly(2-methylstyrene) (CAS 9017-21-4), also known as poly(vinyltoluene) or poly(o-methylstyrene), is an amorphous, thermoplastic homopolymer derived from the monomer 2-methylstyrene. It is characterized by a methyl group in the ortho position of the aromatic ring [1]. This structural variation imparts quantifiable differences in reactivity, thermal, and photochemical properties relative to its unsubstituted parent, polystyrene (PS), and its other regioisomers, such as poly(p-methylstyrene) (PpMS) [2]. Its primary industrial relevance stems from its use as a specialized component in photoresist formulations for microlithography [3][4].

Why Polystyrene or Other Methylstyrene Isomers Cannot Replace Poly(2-Methylstyrene) in Performance-Critical Workflows


The methyl group's ortho position on the aromatic ring of poly(2-methylstyrene) is not an inconsequential structural detail; it is the primary driver of its distinct physicochemical behavior. This specific substitution pattern directly influences monomer reactivity ratios during copolymer synthesis, alters the polymer's response to UV radiation and thermal degradation, and modifies its lithographic performance relative to other methylstyrene isomers [1][2][3]. Simple substitution with unmodified polystyrene (PS) or a mixture of isomers (e.g., poly(vinyltoluene) mixed isomers) will yield different crosslinking kinetics, degradation pathways, and material sensitivity, potentially leading to failed processes or out-of-specification products in advanced manufacturing environments [4].

Quantitative Differentiation of Poly(2-Methylstyrene) from Polystyrene and Other Methylstyrene Isomers: An Evidence-Based Guide


Enhanced Monomer Reactivity in Anionic Copolymerization Relative to Styrene and Para-Isomer

In anionic copolymerizations, the ortho-methyl substitution of 2-methylstyrene drastically alters its reactivity compared to styrene and the para-methylstyrene isomer. This difference is critical for controlling copolymer composition and achieving desired material gradients [1].

Polymer Synthesis Anionic Polymerization Copolymer Design

Altered Photo-Induced Crosslinking Rate Compared to Polystyrene

Under 254 nm UV irradiation, poly(2-methylstyrene) exhibits a higher rate of crosslinking than unsubstituted polystyrene. This is attributed to the participation of substituted phenyl radicals formed by the fission of the ring-methyl bond [1].

Photodegradation Polymer Stability Materials Science

Distinct Lithographic Sensitivity Among Methylstyrene Isomers in Resist Copolymers

When formulated into copolymer resists with chloromethylstyrene, the ortho-methylstyrene isomer provides a different level of sensitivity compared to its meta and para counterparts, following a clear trend [1].

Microlithography Photoresist Semiconductor Manufacturing

Fundamental Physical Property Data for Procurement Specification (Density and Refractive Index)

Reproducible procurement and formulation require precise physical constants. The density and refractive index of poly(2-methylstyrene) are key identifiers that distinguish it from its parent monomer and other polymer grades .

Quality Control Material Identification Polymer Processing

Targeted Applications for Poly(2-Methylstyrene) Based on Verified Differential Performance


Design of Gradient Copolymers with Reversed Compositional Profiles

Researchers requiring a specific compositional gradient in styrenic copolymers should select 2-methylstyrene (ortho-isomer) over para-methylstyrene. As shown by the reactivity ratios (r_oMS = 2.47 > r_S = 0.44), ortho-MS is preferentially incorporated over styrene, creating a gradient that is the inverse of what is achieved with para-MS (r_pMS = 0.37 < r_S = 2.62) [1]. This enables the precise tailoring of material properties along the polymer chain for applications such as self-assembling block copolymers or advanced coatings.

Formulation of Positive Photoresists with Controlled Sensitivity for Deep-UV Lithography

In semiconductor manufacturing, the development of resist materials with finely tuned sensitivity is critical. The quantifiable finding that the ortho-isomer of methylstyrene in a copolymer resist provides lower sensitivity than the meta or para isomers (ortho < meta < para) [2] directly informs formulation strategy. Using poly(2-methylstyrene) or its copolymers allows process engineers to select a base polymer that requires a higher exposure dose, which can be advantageous for improving pattern contrast, reducing line edge roughness, or matching the output of a specific lithography tool. A 1985 patent explicitly claims the use of 2-methylstyrene copolymers to achieve improved resist sensitivity and prevent swelling [3].

Investigation of Polymer Photodegradation and Crosslinking Mechanisms

For academic and industrial researchers studying polymer stability or developing UV-curable materials, poly(2-methylstyrene) serves as a model compound distinct from polystyrene. Its experimentally demonstrated higher rate of UV-induced crosslinking under 254 nm radiation, compared to unmodified polystyrene [4], makes it a valuable system for probing the role of aromatic substituents in photochemical pathways. This understanding is foundational for designing more robust or more readily degradable polymer systems for long-term applications or controlled breakdown.

Quality Assurance and Material Specification for Polymer Purchasing

Procurement specialists and QC laboratories should use the defined physical constants of poly(2-methylstyrene)—specifically its density of 1.05 g/mL at 25°C and refractive index (n20/D) of 1.59 —as part of an incoming inspection protocol. These quantitative metrics provide a straightforward and verifiable means to confirm the identity and consistency of the polymer, differentiating it from its liquid monomer precursor (density ~0.91 g/mL, n20/D ~1.545) and ensuring the correct material is used in manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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